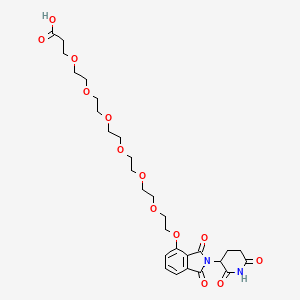

Thalidomide-O-PEG6-Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thalidomide-O-PEG6-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the polyethylene glycol (PEG) linker used in proteolysis-targeting chimera (PROTAC) technology . This compound is primarily used in research settings and is known for its role in targeted protein degradation, making it a valuable tool in the study of various biological processes and disease mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-O-PEG6-Acid is synthesized by incorporating the Thalidomide-based cereblon ligand with a PEG linker. The synthesis involves multiple steps, including the preparation of Thalidomide derivatives and their subsequent conjugation with PEG linkers . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is usually produced in solid form and requires careful handling to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-PEG6-Acid undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC technology, where it facilitates the targeted degradation of specific proteins .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, DCM, and DMF. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from the reactions involving this compound are typically conjugates with target proteins, leading to their degradation. This process is crucial for studying protein functions and developing therapeutic strategies .

Scientific Research Applications

Thalidomide-O-PEG6-Acid has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-O-PEG6-Acid exerts its effects through the targeted degradation of specific proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for studying protein functions and developing therapeutic strategies that involve the selective removal of disease-related proteins .

Comparison with Similar Compounds

Lenalidomide: Another Thalidomide analogue with immunomodulatory and anti-cancer properties.

Pomalidomide: Similar to Thalidomide and Lenalidomide, used in the treatment of multiple myeloma.

Uniqueness: Thalidomide-O-PEG6-Acid is unique due to its incorporation of the PEG linker, which enhances its solubility and stability, making it more effective in PROTAC technology . This feature distinguishes it from other Thalidomide analogues and makes it a valuable tool in targeted protein degradation research .

Biological Activity

Thalidomide-O-PEG6-Acid is a synthetic compound that integrates the thalidomide structure with a polyethylene glycol (PEG) linker. This modification enhances its solubility and bioavailability, making it a subject of interest in therapeutic applications, particularly in targeted protein degradation (TPD) technologies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H38N2O13 and a molecular weight of 610.6 g/mol. The compound features several functional groups:

- Carboxylic Acid Group (-COOH) : Contributes to the compound's acidic properties and facilitates salt formation.

- Polyethylene Glycol (PEG) Chain : Enhances solubility in aqueous environments and improves bioavailability.

- Amide Group (-CONH-) : Increases stability through hydrogen bonding interactions .

Thalidomide and its derivatives exert their biological effects primarily through their interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. The binding of thalidomide to CRBN leads to the degradation of specific substrates involved in various cellular processes, including cell proliferation and apoptosis.

Key Findings:

- Substrate Degradation : Thalidomide induces the breakdown of proteins such as ∆Np63α and TAp63α, which are crucial for limb and ear development. This mechanism underlies the teratogenic effects historically associated with thalidomide .

- Therapeutic Applications : Despite its teratogenic history, thalidomide has been repurposed for treating conditions like multiple myeloma and leprosy due to its anti-inflammatory properties and ability to modulate immune responses .

Therapeutic Potential

This compound is being explored within the context of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes E3 ligase ligands to selectively degrade target proteins. This approach is promising for treating cancers resistant to conventional therapies.

Case Studies:

- Multiple Myeloma : Clinical studies have shown that thalidomide derivatives can induce remission in patients with relapsed or refractory multiple myeloma by targeting specific oncogenic proteins .

- Inflammatory Diseases : Research indicates that thalidomide can reduce inflammation in conditions such as Crohn's disease by modulating TNF-alpha production .

Comparative Analysis

| Property | This compound | Thalidomide | Lenalidomide |

|---|---|---|---|

| Molecular Weight | 610.6 g/mol | 256.25 g/mol | 314.46 g/mol |

| Solubility | DMSO, DCM, DMF | Water-soluble | Water-soluble |

| Mechanism | CRBN-mediated degradation | CRBN-mediated degradation | CRBN-mediated degradation |

| Primary Use | PROTAC technology | Cancer, leprosy | Multiple myeloma |

| Teratogenicity | Potentially reduced | High | Lower |

Research Findings

Recent studies have highlighted the potential for developing thalidomide-based drugs with reduced teratogenic effects by modifying their chemical structure to minimize interactions with pathways involved in limb development . The ongoing research aims to identify new derivatives that maintain therapeutic efficacy while eliminating adverse developmental outcomes.

Properties

Molecular Formula |

C28H38N2O13 |

|---|---|

Molecular Weight |

610.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H38N2O13/c31-23-5-4-21(26(34)29-23)30-27(35)20-2-1-3-22(25(20)28(30)36)43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-24(32)33/h1-3,21H,4-19H2,(H,32,33)(H,29,31,34) |

InChI Key |

FIUNASRFGOHPHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.